molecular formula C14H13NO5S2 B2708619 2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide CAS No. 388621-22-5

2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide

Cat. No.: B2708619
CAS No.: 388621-22-5
M. Wt: 339.38
InChI Key: PUSWEMLJKZDTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide” is a chemical compound with the molecular formula C14H13NO5S2 . It is a derivative of benzo[d][1,3,2]dithiazole .


Synthesis Analysis

The synthesis of benzo[d][1,3,2]dithiazole compounds involves the Herz reaction . The initiating step involves the polarized S–Cl bonds, which ensures that the S atom is electrophilic and hence can be attacked by nucleophilic nitrogen .


Molecular Structure Analysis

The benzo[d][1,3,2]dithiazole is a unique heteroaromatic functionality whose conjugated profile instills some fascinating electronic properties . It has a structure similar to the more common benzothiazole structure, with the carbon at the 2-position exchanged for sulfur .


Chemical Reactions Analysis

Benzo[d][1,3,2]dithiazole compounds have been shown to be valuable synthetic intermediates in the preparation of a variety of other privileged aromatic and heteroaromatic targets . They have been used in the design and manufacture of organic dyes and are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .

Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative Activity of Benzo[d]isothiazole Hydrazones : A study highlighted the synthesis of benzo[d]isothiazole hydrazones tested for antiretroviral activity. Although initially found inactive against viruses, these compounds exhibited cytotoxicity against human CD4+ lymphocytes and demonstrated antiproliferative activity against leukemia and solid tumor cell lines, suggesting their potential in cancer therapy (Vicini et al., 2006).

Catalytic and Material Science Applications

Zinc Anilido-oxazolinate Complexes : Research on zinc anilido-oxazolinate complexes, which serve as initiators for ring-opening polymerization, offers insights into the development of novel catalysts for polymer synthesis (Chen et al., 2007).

Photophysical Properties

Blue Emitting Fluorophores : A study on the synthesis and photophysical properties of novel fluorescent triazole derivatives, which emit in blue and green regions, demonstrates the potential of these compounds in developing new fluorescent materials for various applications (Padalkar et al., 2015).

Photochromic and Photophysical Studies

Photochromic 4,5-Dibenzothienylthiazoles : Investigation into the photochromic properties of 4,5-dibenzothienylthiazole derivatives, which undergo spontaneous elimination and substitution reactions upon light exposure, highlights their potential in developing photoresponsive materials (Nakagawa et al., 2012).

Mechanism of Action

The mechanism of action of benzo[d][1,3,2]dithiazole compounds is largely dependent on their electronic properties. Their unique heteroaromatic functionality and conjugated profile allow them to participate in a variety of chemical reactions .

Future Directions

Benzo[d][1,3,2]dithiazole compounds are attracting greater attention in various research settings due to their unique electronic properties . They have potential applicability in not only small-scale laboratory synthetic and medicinal chemistry but also commercial-scale processes and increasingly materials chemistry . Future research may focus on exploring these applications further.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-2-20-12-9-7-11(8-10-12)15-21(16,17)13-5-3-4-6-14(13)22(15,18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSWEMLJKZDTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.